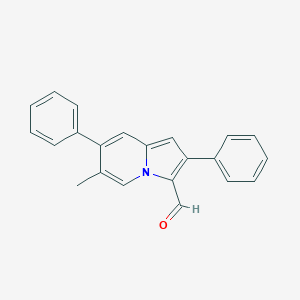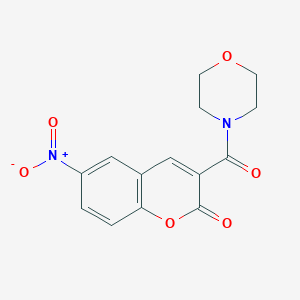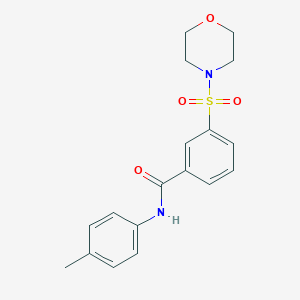![molecular formula C14H17Cl3N2O2 B412399 4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B412399.png)
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is a chemical compound with the molecular formula C14H17Cl3N2O It is characterized by the presence of a benzamide group substituted with a 4-methyl group and a 2,2,2-trichloro-1-morpholin-4-ylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with morpholine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced derivatives with the trichloromethyl group converted to a methyl group.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
科学研究应用
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
4-methoxy-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide: Similar structure with a methoxy group instead of a methyl group.
4-chloro-N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide: Similar structure with a chloro group instead of a methyl group.
4-methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide: Similar structure with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the 4-methyl group and the 2,2,2-trichloro-1-morpholin-4-ylethyl moiety, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H17Cl3N2O2 |
|---|---|
分子量 |
351.7g/mol |
IUPAC 名称 |
4-methyl-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C14H17Cl3N2O2/c1-10-2-4-11(5-3-10)12(20)18-13(14(15,16)17)19-6-8-21-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
InChI 键 |
LUPQCTMSBYQREX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B412317.png)
![2-[10-(OXOLAN-2-YL)DECYL]-1H-1,3-BENZODIAZOLE](/img/structure/B412320.png)
![[5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B412322.png)

![1-(Acetylsulfanyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412325.png)
![5-(4-chlorobenzyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412326.png)
![5-(3-fluorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412327.png)
![5-(2-Thienylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B412328.png)
![2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B412329.png)
![(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-fluorophenyl)methanone](/img/structure/B412330.png)
![8-methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412331.png)

![N-(4-chlorobenzylidene)-N-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]-1-methylethyl}amine](/img/structure/B412337.png)

